5-Oxothiomorpholine-3-carboxylic acid is a degradation product of peptides containing N-terminal carboxamidomethylated cysteine residues. [] This modification occurs through a cyclization reaction analogous to the conversion of N-terminal glutamine to pyroglutamic acid. [] The reaction results in a mass loss of 17 Da, identical to the glutamine cyclization. [] This compound plays a significant role in peptide and protein analysis, particularly in mass spectrometry techniques.
The primary chemical reaction associated with 5-oxothiomorpholine-3-carboxylic acid is its formation through the cyclization of N-terminal carboxamidomethylated cysteine residues. [] This reaction occurs spontaneously under certain conditions, such as during overnight digestion of peptides. [] The reaction involves the nucleophilic attack of the nitrogen atom of the cysteine residue on the carbonyl carbon of the carboxamidomethyl group, leading to the formation of the thiomorpholine ring and the release of a water molecule.
The mechanism of action of 5-oxothiomorpholine-3-carboxylic acid itself is not discussed in the abstracts. Its significance lies in its impact on peptide and protein analysis, specifically in mass spectrometry. Its formation as a degradation product can affect the accuracy of protein identification through peptide mass fingerprinting. []
The primary application of understanding the formation of 5-oxothiomorpholine-3-carboxylic acid is in the field of proteomics and mass spectrometry analysis. []
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